![molecular formula C19H14N6O B2959689 5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide CAS No. 1385323-88-5](/img/structure/B2959689.png)
5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One versatile approach involves treating substituted aryl or heteryl amines with alkyl cyanoacetates under specific reaction conditions. This yields the desired cyanoacetamide derivatives .
Molecular Structure Analysis
The molecular structure consists of a pyridine ring with cyano and phenylpyrazole substituents. The cyano groups play a crucial role in its reactivity and biological activity .
Chemical Reactions Analysis
The active hydrogen on the C-2 position of this compound can participate in various condensation and substitution reactions. Additionally, the cyanoacetamide moiety can react with common bidentate reagents to form diverse heterocyclic compounds .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Molecular Docking Studies Research has been conducted on the synthesis of related compounds through three-component reactions, and their structural characterization using techniques like FT-IR, NMR, and X-ray diffraction. Computational chemistry methods have supported these findings, with a particular focus on non-linear optical (NLO) properties and molecular docking analyses. Notably, some studies have demonstrated the potential of these compounds in inhibiting tubulin polymerization, suggesting anticancer activity through interactions with the colchicine binding site of tubulin (Jayarajan et al., 2019).
Neuroinflammation Imaging One specific derivative, [11C]CPPC, has been identified as a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This compound offers a noninvasive tool for imaging reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. The ability to noninvasively measure microglial activity could significantly advance the study of neuroinflammation, underlying many of these conditions (Horti et al., 2019).
Antimicrobial and Anticancer Properties Another area of interest is the synthesis of novel pyrazolopyrimidines derivatives, demonstrating promising antimicrobial and anti-5-lipoxygenase activities. These derivatives have been synthesized via condensation reactions, showcasing the compound's versatility in creating substances with potential biological applications (Rahmouni et al., 2016).
properties
IUPAC Name |
5-cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c1-13-14(9-20)7-8-17(23-13)19(26)24-18(10-21)15-11-22-25(12-15)16-5-3-2-4-6-16/h2-8,11-12,18H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGBLNHPGWFCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide |
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